![molecular formula C20H37N5O8 B1252866 N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide CAS No. 76647-54-6](/img/structure/B1252866.png)
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
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Overview
Description
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide is a natural product found in Dactylosporangium thailandense with data available.
Scientific Research Applications
Enantiospecific Synthesis and Applications
This compound's synthesis involves enantiospecific methods, as seen in the work of Deschenaux et al. (1989), which focuses on synthesizing enantiomers from hydroxybutanoates, showing the importance of stereochemistry in the development of such compounds (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Polyketide Synthesis
Polyketides, which have significant pharmaceutical applications, are synthesized using methods that involve derivatives of this compound, as demonstrated by Meilert et al. (2004). They studied the asymmetric synthesis of C15 polyketide spiroketals, indicating the potential of this compound in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).
Application in Reductive Ring Opening and Synthesis
The compound's derivatives are useful in reductive oxa ring opening, a key step in synthesizing certain carbapentopyranoses. Cossy et al. (1995) utilized related methodologies in creating C-alpha-galactosides, underlining its utility in carbohydrate chemistry (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Utility in Amino Acid Synthesis
Singh et al. (2005) demonstrated its application in synthesizing ω-heterocyclic-β-amino acids, highlighting its versatility in generating novel amino acid derivatives. This shows its potential in developing building blocks for peptides and proteins (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Involvement in the Synthesis of Anellated Carbasugars
The compound's structural framework is instrumental in the synthesis of anellated carbasugars, as evidenced by Herrera et al. (2003). This indicates its role in creating complex cyclic structures, which are valuable in medicinal chemistry (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).
Anticancer Activity in Polyketides
Yuan et al. (2009) explored the isolation of new polyketides from endophytic fungal strains, where derivatives of this compound demonstrated significant inhibitory activity against human tumor cells. This suggests its potential in developing novel anticancer agents (Yuan, Yuan, Lin, Zhao, Ma, Huang, & Shen, 2009).
Forming Metal Organic Frameworks
Kumar and Mishra (2007) synthesized main group metal complexes using an organic framework derived from this compound, illustrating its potential in creating metal-organic frameworks (MOFs) for various applications (Kumar & Mishra, 2007).
Application in Dipyranone Synthesis
Harding et al. (2003) utilized this compound in synthesizing dipyranones, leading to novel C-linked disaccharide analogues. This signifies its role in synthetic carbohydrate chemistry and potential in pharmaceutical applications (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
properties
CAS RN |
76647-54-6 |
---|---|
Molecular Formula |
C20H37N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide |
InChI |
InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
CEKWVQNWPXXMIU-QFPUGEGSSA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
synonyms |
2'-N-formylsisomycin G 367 S1 G-367 S(1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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